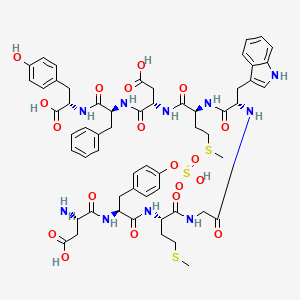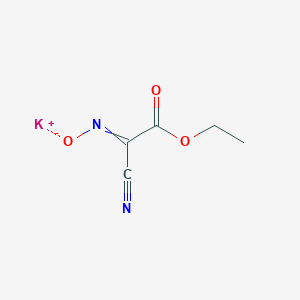![molecular formula C27H30O10 B1496049 methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate](/img/structure/B1496049.png)
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is a novel rearranged phragmalin-type limonoid isolated from the plant Swietenia mahagoni . This compound has garnered attention due to its unique structure and significant antibacterial properties .
準備方法
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is typically extracted from the leaves and branches of Swietenia mahagoni. The extraction process involves refluxing the plant material with methanol at 80°C, followed by partitioning the crude extract between water and various organic solvents such as n-hexane, ethyl acetate, and n-butanol . The structure of swietemahalactone is confirmed through extensive spectroscopic and X-ray crystallographic methods .
化学反応の分析
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The key biogenetic pathway for swietemahalactone involves a semipinacol rearrangement . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate has been studied for its antibacterial activity, particularly against Escherichia coli . Its unique structure and biological activity make it a valuable compound for research in medicinal chemistry and pharmacology.
作用機序
The antibacterial activity of swietemahalactone is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with bacterial DNA replication and protein synthesis .
類似化合物との比較
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is unique among limonoids due to its rearranged phragmalin-type structure . Similar compounds include other limonoids isolated from the genus Swietenia, such as swietenine, swietenolide, and swietenolide acetate . These compounds share some structural similarities but differ in their specific biological activities and mechanisms of action .
特性
分子式 |
C27H30O10 |
|---|---|
分子量 |
514.5 g/mol |
IUPAC名 |
methyl (2S)-2-[(1R,4S,5R,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3/t13-,16+,17+,18+,20+,22-,23-,24-,25?,26+,27-/m1/s1 |
InChIキー |
HHKXOKUGOZKYPR-MFLJVLHGSA-N |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(CC4([C@H]6[C@]3(C1=CC(=O)O[C@H]2C7=COC=C7)OC(=O)[C@]65O)O)C)[C@@H](C(=O)OC)O)C |
正規SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1495987.png)

![(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B1495999.png)




![[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B1496010.png)

